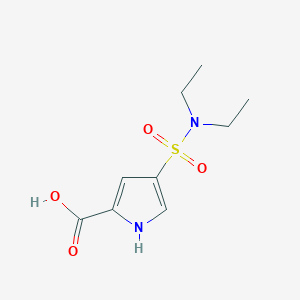

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Description

4-(Diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid (CAS: 869472-69-5) is a pyrrole-based heterocyclic compound featuring a sulfamoyl group substituted with diethylamine at the 4-position and a carboxylic acid moiety at the 2-position of the pyrrole ring. Its molecular formula is C₉H₁₄N₂O₄S, with a molecular weight of 246.28 g/mol . The diethylsulfamoyl group enhances lipophilicity, which may improve membrane permeability, while the carboxylic acid provides a site for hydrogen bonding or salt bridge formation with biological targets .

Properties

IUPAC Name |

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S/c1-3-11(4-2)16(14,15)7-5-8(9(12)13)10-6-7/h5-6,10H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZLTQALLQOGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CNC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via a sulfonamide formation reaction. This involves reacting the pyrrole with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfide or thiol.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under acidic conditions.

Major Products

Oxidation: Pyrrole-2,3-diones.

Reduction: Sulfides or thiols.

Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid and its analogs:

Key Observations :

- Hydrogen Bonding : Carboxylic acid at position 2 is conserved across analogs, enabling interactions with polar residues in targets like enzymes (e.g., Mycobacterium tuberculosis FabH ).

- Steric Effects : Bulky substituents (e.g., 3-chlorophenyl in ) may hinder binding to narrow enzymatic pockets compared to linear alkyl chains.

Antimicrobial Activity

- Analog 7d (1-(4-carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid): Exhibits anti-tubercular activity (MIC = 12.5 µg/mL against M. tuberculosis H37Rv) due to FabH inhibition .

- Analog 4a (4-((5-Amino-3-(2-chlorophenyl)isoxazol-4-yl)(3-fluorophenyl)-methyl)-1H-pyrrole-2-carboxylic acid): Synthesized in 96% yield for undisclosed biological testing, likely targeting infectious or inflammatory pathways .

Enzyme Inhibition and Drug Design

- Target Compound : The diethylsulfamoyl group may mimic phosphotyrosine in protein-protein interaction inhibitors, similar to tetrasubstituted pyrroles in .

- Analog 8i (4-(4-Methoxybenzoyl)-5-methyl-1-(4-methylbenzyl)-1H-pyrrole-2-carboxylic acid): Demonstrated 93% yield in synthesis, suggesting efficient routes for derivatization .

Biological Activity

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a diethylsulfamoyl group and a carboxylic acid moiety. Its unique structure contributes to its biological activity, making it a subject of various studies.

Antimicrobial Activity

Research indicates that compounds related to pyrrole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1 µg/mL |

| This compound | E. coli | 2 µg/mL |

This table summarizes the antimicrobial efficacy of the compound against selected pathogens, demonstrating its potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored. In vitro studies have indicated that certain pyrrole compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways.

Case Study:

In a study examining the effects of pyrrole-2-carboxylic acid on human cancer cell lines, researchers found that the compound significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Quorum Sensing Disruption: Similar compounds have been shown to interfere with bacterial communication systems, reducing virulence.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells can lead to cell death.

Research Findings

Recent findings highlight the versatility of pyrrole derivatives in pharmacology. For instance, a study published in Frontiers in Microbiology demonstrated that 1H-pyrrole-2-carboxylic acid inhibited quorum sensing in Pseudomonas aeruginosa, showcasing its potential as an anti-virulence agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves introducing the diethylsulfamoyl group to a pyrrole-2-carboxylic acid scaffold. Key steps include:

- Sulfonylation : Reacting pyrrole derivatives with diethylsulfamoyl chloride under basic conditions (e.g., using NaH or pyridine as a base) .

- Oxidation : If starting from pyrrole alcohols or aldehydes, oxidation with KMnO₄ or CrO₃/H₂SO₄ ensures carboxylate formation .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) can improve yields. For example, reports a 95% yield for a structurally similar compound using optimized catalytic conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., diethylsulfamoyl group at position 4, carboxylic acid at position 2) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated exact mass: ~285.07 g/mol) .

- Chromatography : HPLC with UV detection (λ ~210–260 nm) to assess purity (>95% as per ) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodology : The compound’s sulfonamide and carboxylic acid groups make it a candidate for:

- Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based assays (e.g., ATP-binding pocket competition) .

- Prodrug Development : Esterification of the carboxylic acid to improve bioavailability, followed by in vitro hydrolysis studies .

Advanced Research Questions

Q. How can computational tools predict viable synthetic pathways for novel derivatives of this compound?

- Methodology : Leverage databases like Reaxys and PISTACHIO for retrosynthetic analysis:

- Step 1 : Input the target structure into AI-driven platforms (e.g., ICReDD’s reaction path search) to identify precursor molecules .

- Step 2 : Simulate reaction feasibility using quantum chemical calculations (e.g., DFT for transition-state energy barriers) .

- Step 3 : Validate predictions with small-scale experiments (e.g., microreactor trials) .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

- Methodology : Systematic troubleshooting:

- Reproducibility Checks : Replicate reactions under identical conditions (e.g., solvent, catalyst loading) as in and .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylation or ring-opening derivatives) .

- Statistical Modeling : Apply multivariate analysis (e.g., ANOVA) to isolate variables affecting yield or bioactivity .

Q. What strategies are effective for enhancing the compound’s stability in aqueous media?

- Methodology :

- pH Optimization : Conduct stability studies across pH 2–8 to identify degradation pathways (e.g., hydrolysis of the sulfonamide group) .

- Formulation : Encapsulate in liposomes or cyclodextrins to shield reactive moieties, as demonstrated for similar pyrrole derivatives .

- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize the pyrrole ring against nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.